2,6-dichloro-N-phenylpyrimidin-4-amine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical and Medicinal Sciences
The pyrimidine ring system, an aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of modern chemical and medicinal sciences. rsc.org Its importance stems from its prevalence in nature and the vast therapeutic potential of its synthetic derivatives. Pyrimidine moieties are fundamental components of nucleic acids (DNA and RNA), where they exist as the bases thymine, cytosine, and uracil, highlighting their critical role in the chemistry of life. nbinno.com
In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nbinno.com Synthetic pyrimidine derivatives have been successfully developed into drugs with diverse clinical applications. The structural versatility of the pyrimidine ring allows for extensive modification, enabling chemists to fine-tune the pharmacological properties of molecules to achieve desired therapeutic effects. nbinno.com This has led to the development of numerous drugs for various diseases.
The wide-ranging biological activities attributed to pyrimidine-containing compounds are a major driver of ongoing research. These activities are summarized in the table below.
| Biological Activity | Description |
| Anticancer | Many pyrimidine derivatives exhibit potent anticancer properties by targeting various enzymes and receptors involved in cancer cell proliferation, such as protein kinases. acs.orgnih.gov |
| Antibacterial & Antifungal | The pyrimidine core is found in numerous agents that inhibit the growth of bacteria and fungi. nbinno.com |
| Antiviral | Pyrimidine analogues can interfere with viral replication processes, forming the basis of several antiviral therapies. rsc.org |
| Anti-inflammatory | Certain derivatives have been shown to inhibit key mediators of the inflammatory response, such as cyclooxygenase (COX) enzymes. rsc.orgnih.gov |
| Antitubercular | Research has identified pyrimidine compounds with activity against Mycobacterium tuberculosis. nbinno.com |
The continued interest in the pyrimidine skeleton is fueled by these successes, making it a valuable component for the design and development of novel therapeutic agents. nbinno.com
Contextualization of Dichloropyrimidine Derivatives in Synthetic Methodologies
Dichloropyrimidine derivatives are highly valuable and versatile intermediates in organic synthesis, serving as foundational building blocks for more complex, functionalized molecules. nbinno.com Compounds such as 2,4-dichloropyrimidine, 4,6-dichloropyrimidine, and 2,6-dichloropyrimidine provide chemists with reactive platforms for constructing diverse molecular architectures, particularly for pharmaceutical and agrochemical applications.
The utility of dichloropyrimidines lies in the reactivity of the chlorine atoms, which act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The electron-deficient nature of the pyrimidine ring facilitates these reactions. A key aspect of their chemistry is regioselectivity; the two chlorine atoms often exhibit different levels of reactivity depending on their position on the pyrimidine ring (C2, C4, or C6) and the reaction conditions. This differential reactivity can be exploited for the sequential and controlled introduction of different substituents onto the pyrimidine core.
For instance, in many dichloropyrimidines, the chlorine atom at the C4 position is more susceptible to nucleophilic attack than the one at the C2 position. This allows for selective substitution at C4, leaving the C2 chlorine available for a subsequent, different chemical transformation. researchgate.net This step-wise functionalization is a powerful strategy for building libraries of compounds for drug discovery.
Common synthetic transformations involving dichloropyrimidines include:
Amination: Reaction with primary or secondary amines to introduce amino substituents, a common step in the synthesis of kinase inhibitors. researchgate.net
Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids to form new carbon-carbon bonds, allowing for the attachment of various aryl or alkyl groups. rsc.org
Alkoxylation: Reaction with alcohols or phenols to create ether linkages.
The ability to perform these transformations selectively makes dichloropyrimidines indispensable starting materials in multi-step synthetic sequences aimed at producing novel bioactive molecules. rsc.orgnbinno.com
Academic Research Rationale and Scope for 2,6-Dichloro-N-phenylpyrimidin-4-amine Investigations
The specific compound, this compound, is of significant academic and industrial interest primarily as a chemical intermediate for the synthesis of targeted therapeutic agents. The rationale for its investigation is built upon the established importance of both the dichloropyrimidine core and the N-phenylpyrimidin-4-amine substructure in medicinal chemistry.
Research Rationale:
Intermediate for Kinase Inhibitors: The N-phenylpyrimidin-amine scaffold is a well-known pharmacophore present in numerous protein kinase inhibitors used in oncology. By synthesizing this compound, researchers create a molecule that already contains this key fragment. One chlorine atom of a starting dichloropyrimidine has been replaced by N-phenylamine, while the second chlorine atom (at the C2 position) remains as a reactive handle for further diversification.
Scaffold for Library Synthesis: The remaining chlorine atom at the C2 position can be readily displaced by various nucleophiles or engaged in cross-coupling reactions. This allows for the systematic synthesis of a large library of analogues where different chemical groups can be introduced at this position. Such libraries are essential for structure-activity relationship (SAR) studies, which aim to optimize the biological activity of a lead compound. For example, research on related N-benzyl-2-phenylpyrimidin-4-amine derivatives as anticancer agents relies on modifying the pyrimidine core to enhance potency. acs.orgnih.gov
Exploration of Novel Biological Targets: While the primary focus may be on known targets like kinases, the novel derivatives synthesized from this compound can be screened against a wide array of other biological targets. The unique substitution pattern may lead to unexpected activities and the discovery of new therapeutic applications. For instance, pyrimidine derivatives have been investigated as inhibitors of deubiquitinating enzymes, which are also promising anticancer targets. acs.orgnih.gov
Scope of Investigations:
The research scope for this compound centers on its application in synthetic and medicinal chemistry. Key areas of investigation are detailed below.
| Research Area | Focus of Investigation |
| Synthetic Methodology Development | Developing efficient and regioselective methods to synthesize the title compound and to perform subsequent reactions at the remaining chlorine position. |
| Library Generation | Using the compound as a platform to generate a diverse library of C2-substituted N-phenylpyrimidin-4-amine derivatives through parallel synthesis techniques. |
| Structure-Activity Relationship (SAR) Studies | Systematically evaluating the synthesized derivatives for their biological activity (e.g., enzyme inhibition, cellular potency) to understand how different C2-substituents influence efficacy. acs.orgnih.gov |
| Target Identification and Validation | Identifying and validating the specific biological targets with which the most active compounds interact, thereby elucidating their mechanism of action. |
In essence, this compound is not typically investigated as an end-product itself, but rather as a high-value building block that enables the exploration of new chemical space in the quest for novel and more effective medicines. nbinno.com
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-N-phenylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-8-6-9(15-10(12)14-8)13-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVVPGGJSMZBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458541 | |
| Record name | 2,6-Dichloro-N-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28230-47-9 | |
| Record name | 2,6-Dichloro-N-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Solid State Characterization of 2,6 Dichloro N Phenylpyrimidin 4 Amine
X-ray Crystallography Studies of Pyrimidine (B1678525) Amine Structures
A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for 2,6-dichloro-N-phenylpyrimidin-4-amine. Consequently, the specific details regarding its solid-state architecture remain undetermined.
Determination of Crystal System and Space Group Symmetry
Without an experimental single-crystal X-ray diffraction study, the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group symmetry of this compound are unknown. This fundamental crystallographic information is essential for understanding the packing of molecules in the solid state.
Analysis of Molecular Conformation, Bond Lengths, and Angles
Detailed information on the molecular conformation, including specific bond lengths, bond angles, and dihedral angles for this compound, is not available. Such data is exclusively obtainable through experimental methods like X-ray crystallography or theoretical calculations, neither of which has been published for this compound.
Characterization of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
The nature and geometry of intermolecular interactions, such as potential hydrogen bonding between the amine proton and nitrogen atoms of adjacent pyrimidine rings, or possible π-π stacking interactions between the phenyl and pyrimidine rings, have not been experimentally characterized. These interactions are critical in dictating the supramolecular assembly and physicochemical properties of the compound in the solid state.
Advanced Spectroscopic Analysis and Correlation with Theoretical Models
Detailed spectroscopic analyses, including vibrational and nuclear magnetic resonance spectroscopy, are crucial for elucidating the molecular structure and dynamics. However, dedicated studies providing comprehensive spectral assignments for this compound are not found in the surveyed literature.
Vibrational Spectroscopies (FT-IR, FT-Raman) for Mode Assignment and Dynamics
No published studies present the experimental Fourier-Transform Infrared (FT-IR) or Fourier-Transform Raman (FT-Raman) spectra of this compound. Consequently, a detailed assignment of vibrational modes and an analysis of molecular dynamics based on these techniques cannot be provided. Theoretical calculations, which could offer predicted vibrational frequencies, also appear to be absent from the literature for this specific compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
While NMR spectroscopy is a powerful tool for structural elucidation in solution, a complete and assigned ¹H and ¹³C NMR spectrum for this compound is not available in the public domain. Such data would be invaluable for confirming the connectivity and chemical environment of the atoms within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
A thorough review of scientific databases and literature reveals a lack of specific experimental data on the Ultraviolet-Visible (UV-Vis) spectroscopic analysis of this compound. Consequently, a detailed discussion of its electronic transitions based on empirical evidence cannot be provided at this time.
In principle, the UV-Vis spectrum of this compound would be expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions originating from the phenyl and pyrimidine chromophores. The positions (λmax) and intensities (molar absorptivity, ε) of these bands would be modulated by the electronic interplay between the electron-withdrawing chloro substituents and the electron-donating phenylamino (B1219803) group attached to the pyrimidine core.
Further experimental investigation is required to elucidate the specific electronic absorption properties of this compound.
Computational Chemistry and Theoretical Investigations of 2,6 Dichloro N Phenylpyrimidin 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for understanding the fundamental properties of molecules. For a molecule like 2,6-dichloro-N-phenylpyrimidin-4-amine, these methods could provide deep insights into its structure, reactivity, and potential applications.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This would yield precise information on bond lengths, bond angles, and dihedral angles.
Furthermore, an analysis of the electronic structure would reveal the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. This information is crucial for understanding how the molecule interacts with other chemical species. While the synthesis and basic characterization of this compound are documented, specific DFT analysis on its optimized geometry and electronic properties is not found in the reviewed literature. bath.ac.uk
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules in their excited states. This method is instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectrum of a compound. For this compound, TD-DFT calculations would identify the electronic transitions responsible for its absorption of light, including the transition energies and oscillator strengths. Such a study would provide a theoretical basis for its photophysical properties, but no such specific investigation has been found.
Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.
From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated. These descriptors would help in predicting the reactive sites of this compound and its potential role in chemical reactions. However, a specific FMO analysis for this compound is not available in the literature.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interactions. For this compound, NBO analysis would provide a detailed picture of the delocalization of electron density between filled and unfilled orbitals, which is indicative of intramolecular charge transfer and hyperconjugative interactions. This analysis helps in understanding the stability of the molecule arising from these electronic interactions. No published NBO analysis for this specific compound could be located.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics. Computational methods can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). For this compound, these calculations would involve determining the molecular dipole moment and polarizability to estimate its potential as an NLO material. There is currently no available data from theoretical predictions of the NLO properties for this compound.
Theoretical Calculation of Statistical Thermodynamic Functions
Based on the vibrational frequencies obtained from DFT calculations, it is possible to compute various statistical thermodynamic functions. These include entropy, enthalpy, and Gibbs free energy at different temperatures. These calculations provide a bridge between the molecular properties and the macroscopic thermodynamic behavior of the substance. However, no such theoretical thermodynamic data has been published for this compound.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing valuable information about binding energy and the specific nature of the interaction.
Molecular docking simulations are instrumental in predicting the binding affinity of ligands, such as derivatives of this compound, to their biological targets, which are often protein kinases. The N-phenylpyrimidin-4-amine scaffold is a common pharmacophore known to target the ATP-binding site of various kinases. Computational studies on analogous compounds have shown that this class of molecules can achieve potent inhibitory activity.
The binding affinity is often quantified by a docking score, representing the free energy of binding (ΔGbind) in kcal/mol, or correlated with experimentally determined values like the half-maximal inhibitory concentration (IC₅₀). For instance, studies on N-phenylpyrimidin-2-amine derivatives targeting kinases like PLK4, c-Met, and CDK4/6 have demonstrated IC₅₀ values ranging from the nanomolar to the low micromolar range. nih.govnih.govresearchgate.net Molecular dynamics (MD) simulations further refine these predictions by providing information on the stability of the ligand-receptor complex over time. mdpi.comnih.gov
Key residues within the receptor's active site are crucial for these interactions. In many kinases, the aminopyrimidine core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the hinge region that connects the N- and C-lobes of the kinase domain. nih.gov For FMS-like tyrosine kinase-3 (FLT3), for example, residues such as K644, C694, and F830 have been identified as critical for the binding of pyrimidine-based ligands. nih.gov The predicted binding energies from such studies help prioritize compounds for synthesis and biological testing.
| Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) | Experimental Activity (IC₅₀) | Key Interacting Residues |
| N-phenylpyrimidin-2-amine | PLK4 | Not specified | 0.0312 µM | Glu-90, Cys-92 |
| Pyrimidine-4,6-diamine | FLT3 | -62.80 (MM/GBSA) | Not specified | K644, C694, F830 |
| N-phenylpyrimidin-2-amine | c-Met | Not specified | 15.0 nM | Not specified |
| N-benzyl-2-phenylpyrimidin-4-amine | USP1/UAF1 | Not specified | 1.1 µM | Not specified |
Note: The data presented are for structurally related pyrimidine (B1678525) derivatives and serve to illustrate the typical binding affinities and interactions observed for this class of compounds.
The binding of N-phenylpyrimidin-amine derivatives to their target receptors is governed by a combination of specific, non-covalent interactions. A detailed analysis of these modes is crucial for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors.
Hydrogen Bonding: This is often the most critical interaction for kinase inhibitors based on the pyrimidine scaffold. The nitrogen atoms of the pyrimidine ring and the exocyclic amine group are well-positioned to act as hydrogen bond donors and acceptors. Typically, one or two hydrogen bonds are formed with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the interaction of the adenine (B156593) base of ATP. nih.gov For example, in studies with PLK4 inhibitors, the aminopyrimidine core forms key hydrogen bonds with residues Glu-90 and Cys-92. nih.gov
Pi-Interactions: The aromatic systems of the phenyl and pyrimidine rings allow for various π-interactions. These can include π-π stacking, where the aromatic ring of the ligand stacks parallel to the aromatic side chain of an amino acid like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). nih.govnih.gov T-shaped π-π interactions, where the edge of one aromatic ring points towards the face of another, are also common. nih.gov These interactions are highly directional and contribute to both the affinity and selectivity of the inhibitor. rsc.org
Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Methodologies
QSAR and QSTR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or toxicity, respectively. These models are powerful tools for predicting the properties of new, untested chemicals.
The development of a robust QSAR model begins with the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. Quantum chemical descriptors, derived from the principles of quantum mechanics, provide detailed information about the electronic and geometric properties of a molecule. researchgate.net
For a series of pyrimidine derivatives, the 3D structure of each molecule is first optimized to find its most stable conformation. Using this geometry, quantum chemical calculations (e.g., using semi-empirical methods like AM1 or more advanced ab initio or DFT methods) are performed to compute a wide range of descriptors. researchpublish.com These can include:
Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and atomic charges.
Geometric Descriptors: Molecular surface area, volume, and shape indices.
Topological and 3D Descriptors: Descriptors like the 3D-MoRSE (3D Molecule Representation of Structures based on Electron diffraction) and RDF (Radial Distribution Function) descriptors, which translate the 3D molecular structure into a fixed-length code. researchpublish.com
Once calculated, these descriptors are used as independent variables in a statistical method, such as Multiple Linear Regression (MLR), to build a model that correlates them with the dependent variable (e.g., experimental IC₅₀ or EC₅₀ values). researchpublish.comnih.gov The goal is to select a small subset of descriptors that provides the best correlation and predictive power. For example, a QSAR study on pyrimidine analogs as Hepatitis C virus inhibitors successfully used six descriptors, including Mor16m, Mor32u, and GATS3e, to model the compounds' effective concentration (EC₅₀). researchpublish.com
A QSAR model is only useful if it is statistically robust and predictive. Therefore, rigorous validation is a critical step in the development process. nih.govuniroma1.it Validation is typically performed using both internal and external methods.
Internal Validation: This process assesses the stability and robustness of the model using the training set data from which it was built. The most common method is leave-one-out (LOO) cross-validation, which generates a cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictivity. nih.gov
External Validation: This is the most stringent test of a model's predictive power. The model is used to predict the activity of an external test set of compounds that were not used in the model's development. The predictive ability is assessed by the correlation coefficient R²pred between the predicted and observed activities for the test set. A model is generally considered predictive if R²pred > 0.6. uniroma1.itnih.gov
| Statistical Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training data. | > 0.6 |
| Cross-validated R² | q² or Q² | Measures the internal predictive ability of the model (via cross-validation). | > 0.5 |
| Predictive R² for Test Set | R²pred | Measures the model's ability to predict an external dataset. | > 0.6 |
| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors. | As low as possible |
Furthermore, it is essential to define the Applicability Domain (AD) of the model. nih.gov The AD is the chemical space of structures for which the model is expected to make reliable predictions. mdpi.comtum.de This ensures that the model is not used to make predictions for compounds that are too dissimilar from the training set molecules. A common method for visualizing the AD is a Williams plot, which graphs the standardized residuals versus the leverage (or "hat" values) of each compound. researchgate.net Compounds that fall within a defined boundary on this plot are considered to be within the model's AD, and their predictions are deemed reliable. researchgate.netnih.gov
Structure Activity Relationship Sar Studies and Derivatization Potential of 2,6 Dichloro N Phenylpyrimidin 4 Amine
Strategic Derivatization and Chemical Modification of 2,6-Dichloro-N-phenylpyrimidin-4-amine
Exploration of Fused Heterocyclic Systems Derived from the Pyrimidine (B1678525) Scaffold
The derivatization of the this compound scaffold is a key strategy for developing novel compounds with diverse biological activities. The reactive chlorine atoms at the C2 and C6 positions of the pyrimidine ring serve as versatile handles for synthetic modifications, including the construction of fused heterocyclic systems. These modifications aim to rigidify the structure, explore new chemical space, and introduce additional points of interaction with biological targets.
One prominent class of fused systems derived from pyrimidine scaffolds are pyrido[2,3-d]pyrimidines. These structures have been investigated for their potential as kinase inhibitors. For instance, SAR studies on pyrido[2,3-d]pyrimidin-7-ones have led to the development of potent Abl kinase inhibitors. researchgate.net The synthesis of these fused systems often involves multi-step reactions where the pyrimidine core is annulated with a pyridine (B92270) ring. The strategic substitution on the pyrimidine and the appended rings plays a crucial role in modulating the biological activity of the resulting fused heterocycles. For example, the introduction of an aminogroup at specific positions of the heterocyclic system has been explored to optimize inhibitory activity against protein kinase CK2. researchgate.net
The synthesis of fused polycyclic 1,6-naphthyridin-4-amines represents another avenue for derivatization, demonstrating how 4-(arylamino) scaffolds can undergo intramolecular cyclization to yield complex heterocyclic structures. nih.gov While not directly starting from this compound, these synthetic strategies, such as acid-mediated Friedel–Crafts-type reactions, provide a viable approach for the late-stage functionalization of related scaffolds. nih.gov Such methodologies could potentially be adapted to create novel fused systems from the title compound.
Furthermore, the synthesis of pyrano[2,3-d]pyrimidines and furo[2,3-d]pyrimidines from β- and γ-ketodinitriles in a single pot cascade reaction highlights the versatility of pyrimidine precursors in constructing fused heterocycles. ias.ac.in The development of tetrahydrobenzo acs.orgmdpi.comthieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidine analogs has also been reported, with some derivatives showing significant inhibition of enzymes like COX-2. rsc.org These examples underscore the broad potential of using the pyrimidine core as a template for generating a wide array of fused heterocyclic systems with potential therapeutic applications.
Identification and Optimization of Key Pharmacophoric Elements through Structural Analogue Analysis
The identification and optimization of key pharmacophoric elements are crucial for enhancing the potency and selectivity of drug candidates. For derivatives of N-phenylpyrimidin-4-amine, computational and experimental studies have been employed to elucidate the structural requirements for biological activity.
Pharmacophore modeling, three-dimensional quantitative structure-activity relationship (3D-QSAR), and molecular docking studies are powerful tools in this process. nih.gov For instance, a five-point pharmacophore model was developed for a series of 2-phenylpyrimidine (B3000279) analogues as selective PDE4B inhibitors, yielding a statistically significant 3D-QSAR model. nih.gov Such models help in understanding the key molecular interactions between the ligand and its target protein.
In the context of FMS-like tyrosine kinase-3 (FLT3) inhibitors, computational modeling of N-phenylpyrimidine-4-amine derivatives has identified critical residues for ligand binding, such as K644, C694, F691, and F830. mdpi.com Molecular docking studies revealed that key hydrogen bond interactions, like the one between the residue C694 and the N-phenylpyrimidine-4-amine-NH2 group, anchor the ligand to the hinge loop of the kinase. mdpi.com Additionally, π–π stacking interactions with phenylalanine residues were found to be important. mdpi.com
Systematic structural modifications and subsequent SAR analysis have led to the optimization of lead compounds. For example, in the development of USP1/UAF1 deubiquitinase inhibitors, medicinal chemistry optimization of N-benzyl-2-phenylpyrimidin-4-amine derivatives led to compounds with nanomolar inhibitory potency. acs.orgnih.gov The SAR studies revealed that modifications at various positions of the pyrimidine core and the phenyl ring significantly impact activity.
The following table summarizes the impact of substitutions on the activity of N-phenylpyrimidin-4-amine analogues based on SAR studies.
| Compound Series | Scaffold/Core | Substitution Position | Effect on Activity | Target | Reference |
| Pyrido[2,3-d]pyrimidin-7-ones | Pyrido[2,3-d]pyrimidine | 3- and 4-positions of phenylamino (B1219803) moiety | Improved potency and selectivity | Abl kinase | researchgate.net |
| N-benzyl-2-phenylpyrimidin-4-amine derivatives | Pyrimidine | 5,6-dimethyl on pyrimidine | Well tolerated | USP1/UAF1 | acs.org |
| N-benzyl-2-phenylpyrimidin-4-amine derivatives | Pyrimidine | Cyclopentyl on pyrimidine | Well tolerated | USP1/UAF1 | acs.org |
| N-benzyl-2-phenylpyrimidin-4-amine derivatives | Pyrimidine | Heteroaromatic core scaffolds (e.g., furan) | Good potency | USP1/UAF1 | acs.org |
| N-phenylpyrimidine-4-amine derivatives | N-phenylpyrimidine-4-amine | -NH2 group | Forms critical H-bond with C694 | FLT3 Kinase | mdpi.com |
| Polysubstituted 2-aminopyrimidines | 2-aminopyrimidine | Chlorine at C-4 and C-6 | Significant inhibitory activity | NO and PGE2 production | rsc.org |
These studies demonstrate a strong correlation between the structural features of the analogues and their biological activity, establishing the druggability of targets like the USP1/UAF1 deubiquitinase complex and providing a rationale for designing novel molecules with improved therapeutic profiles. nih.gov
Applications of 2,6 Dichloro N Phenylpyrimidin 4 Amine in Advanced Chemical Synthesis and As Precursors
Utilization as a Core Intermediate in the Synthesis of Complex Organic Molecules
The dichlorinated pyrimidine (B1678525) core of 2,6-dichloro-N-phenylpyrimidin-4-amine serves as a fundamental building block for constructing more elaborate and functionally complex organic molecules, particularly in the realm of drug discovery. The differential reactivity of the chlorine atoms allows for sequential and controlled modifications, a key strategy in the total synthesis of targeted compounds.
A significant application of this intermediate is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. The pyrimidine scaffold is a recurring motif in many kinase inhibitors as it can mimic the adenine (B156593) base of ATP, binding to the enzyme's active site.
For instance, derivatives of 4,6-dichloropyrimidine, a close structural relative and precursor, are used to synthesize potent inhibitors of various tyrosine kinases. researchgate.net The synthesis often begins with a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms is displaced by an amine. The remaining chlorine atom can then be subjected to a second substitution or a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to introduce additional complexity. This stepwise approach allows for the precise construction of molecules with desired inhibitory profiles.
An example of a complex bioactive molecule synthesized from a related dichloropyrimidine is the fibroblast growth factor receptor (FGFR) inhibitor, NVP-BGJ398. nih.gov The synthesis of this compound and similar N-aryl-N'-pyrimidin-4-yl ureas demonstrates the strategic use of substituted dichloropyrimidines to create potent and selective anticancer agents. nih.gov Similarly, the anilinopyrimidine structure is central to inhibitors targeting class III receptor tyrosine kinases, where the dichloropyrimidine core provides the initial framework for building molecules that can selectively bind to the kinase's ATP pocket. researchgate.netnih.gov
The synthesis of substituted pyrimidine diamines also highlights the utility of dichloropyrimidine precursors. For example, 4,6-dichloro-5-nitropyrimidine (B16160) can be reacted with N-methylbenzenamine to yield 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. nih.gov Subsequent reduction of the nitro group provides a diamino pyrimidine derivative, a scaffold with a wide range of biological activities. nih.gov This transformation underscores the role of the dichlorinated starting material in accessing highly functionalized and complex molecular architectures.
Table 1: Examples of Complex Molecules Synthesized from Dichloropyrimidine Intermediates
| Starting Material (or related) | Key Reactions | Final Product/Scaffold | Therapeutic Target/Application |
| 4,6-Dichloropyrimidine | Sequential SNAr, Urea formation | N-aryl-N'-pyrimidin-4-yl ureas (e.g., NVP-BGJ398) | FGFR Kinase Inhibitor (Anticancer) nih.gov |
| 4,6-Dichloropyrimidine | SNAr, Suzuki/Buchwald-Hartwig Coupling | Substituted 4-Anilinopyrimidines | Class III Receptor Tyrosine Kinase Inhibitors researchgate.netnih.gov |
| 4,6-Dichloro-5-nitropyrimidine | SNAr, Nitro Group Reduction | 6-Chloro-N-phenylpyrimidine-4,5-diamine derivatives | Biologically Active Diamino Pyrimidines nih.gov |
Development of Novel Pyrimidine-Based Scaffolds through Chemical Transformations
The chemical reactivity of this compound makes it an excellent starting point for developing novel heterocyclic scaffolds. The two chlorine atoms act as handles for a variety of chemical transformations, enabling the construction of diverse pyrimidine-based libraries with unique structural features and potential biological activities.
Nucleophilic aromatic substitution (SNAr) is the most common transformation employed. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms activates the chlorine-bearing carbon atoms towards nucleophilic attack. By carefully selecting the nucleophile and reaction conditions, chemists can achieve selective monosubstitution or disubstitution.
Research on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, a functionally similar molecule, demonstrates that reactions with various amines (aliphatic, aromatic, cyclic) in the presence of a base like triethylamine (B128534) lead to monosubstituted products. mdpi.com These products can then undergo further reactions, such as condensations, to build more complex fused-ring systems. The ability to control the substitution pattern is crucial for creating new chemical entities. For example, chemoselective reactions on 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) show that the choice of base and nucleophile can direct substitution to either the C4-chloro position or the C2-sulfone position, yielding different scaffolds from the same starting material. researchgate.net
Beyond simple substitution, dichloropyrimidine intermediates are used in cross-coupling reactions to form carbon-carbon or carbon-nitrogen bonds, significantly expanding the accessible chemical space. For instance, Suzuki cross-coupling reactions on 2-amino-4,6-dichloropyrimidines have been used to synthesize polysubstituted pyrimidines evaluated for anti-inflammatory properties. rsc.org Similarly, Buchwald-Hartwig amination is employed to create novel N-arylpyrimidin-2-amine derivatives, which are scaffolds for potent PLK4 kinase inhibitors. nih.gov
These transformations can lead to the generation of entirely new heterocyclic systems. For example, intramolecular cyclization of suitably substituted pyrimidine derivatives can lead to the formation of fused bicyclic systems like pyrrolo[2,3-d]pyrimidines, which are important pharmacophores. rsc.org
Table 2: Key Chemical Transformations for Scaffold Development
| Transformation Type | Reagents/Conditions | Resulting Scaffold Type | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | Various amines, Triethylamine, Ethanol | Mono- and Di-substituted Aminopyrimidines | mdpi.com |
| Suzuki Cross-Coupling | Arylboronic acids, Palladium catalyst, Base | Aryl-substituted Pyrimidines | rsc.org |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Ligands (e.g., X-Phos) | N-Arylaminopyrimidines | nih.gov |
| Intramolecular Cyclization | Functionalized pyrimidine precursors | Fused Heterocycles (e.g., Pyrrolo[2,3-d]pyrimidines) | rsc.org |
Strategies for Diversity-Oriented Synthesis and Combinatorial Library Generation around the this compound Framework
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules in an efficient manner, which can then be screened for biological activity. researchgate.netnih.gov The this compound scaffold is exceptionally well-suited for such strategies due to its capacity for divergent reactions. The two chlorine atoms can be addressed sequentially with different classes of reagents, leading to a rapid increase in molecular diversity from a common intermediate.
A powerful application of this concept is in the generation of combinatorial libraries, where large numbers of related compounds are synthesized simultaneously. nih.gov DNA-Encoded Libraries (DELs) represent a cutting-edge approach in this area. In a notable example, a large DEL with 19.6 million members was constructed using 2,4,6-trichloropyrimidine (B138864) as the core scaffold. nih.gov The synthesis involved an initial reaction to attach a DNA tag, followed by a nucleophilic substitution with an amine to create a 2,6-dichloropyrimidine intermediate. This intermediate was then subjected to a "split-and-pool" synthesis strategy. The library was split into multiple portions, each reacting with a different amine at one of the chloro positions. The portions were then pooled, mixed, and split again for a subsequent reaction (e.g., a Suzuki coupling) at the remaining chloro position with a diverse set of boronic acids. nih.gov
This strategy allows for the exponential generation of a vast number of unique compounds, each linked to a unique DNA barcode that identifies its synthetic history. The resulting library can be screened against a biological target, and active compounds can be identified by sequencing their DNA tags. The use of the dichloropyrimidine core is critical, as it provides two orthogonal reaction sites for introducing diversity elements.
The general workflow for generating a combinatorial library from a dichloropyrimidine scaffold involves:
First Position Reaction: Selective substitution at the more reactive chlorine (typically C4 or C6) with a first set of building blocks (e.g., amines via SNAr).
Second Position Reaction: Substitution at the remaining chlorine (e.g., C2) with a second set of building blocks (e.g., aryl groups via Suzuki coupling or other amines via SNAr under different conditions).
This modular approach, enabled by the reactivity of the this compound framework, is a powerful engine for drug discovery, allowing for the exploration of vast regions of chemical space to identify novel bioactive molecules. nih.gov
Q & A
Q. What are the established synthetic routes for 2,6-dichloro-N-phenylpyrimidin-4-amine, and how are intermediates purified?
The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, substituted pyrimidine cores are functionalized with aryl amines under reflux conditions. Purification often involves column chromatography (e.g., using EtOAc/hexane gradients) and recrystallization to isolate crystalline products. Yield optimization may require adjusting stoichiometry, reaction time (e.g., 12–24 hours), or catalysts like Pd-based systems for cross-coupling .
Q. How is the compound characterized after synthesis?
Key characterization methods include:
- Melting Point Analysis : Used to assess purity (e.g., sharp melting ranges like 156.6–157.2 °C in related compounds) .
- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm), NH exchangeable protons (~δ 9.7 ppm), and substituents (e.g., methyl groups at δ 2.4–2.5 ppm) .
- Elemental Analysis : Validates empirical formulas (e.g., C₁₄H₁₂ClN₃O for analogs) .
Advanced Research Questions
Q. How can regioselectivity challenges in the amination of 2,6-dichloropyrimidine derivatives be addressed?
Regioselectivity depends on steric/electronic effects. For example, bulky aryl amines may favor substitution at the less hindered C4 position. Controlled reaction conditions (e.g., low temperature, polar aprotic solvents like DMF) and catalysts (e.g., CuI for Ullmann-type couplings) can direct selectivity. Confirmation requires comparative NMR/X-ray analysis of products .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
Discrepancies in NMR or melting points may arise from polymorphism, solvent effects, or impurities. Solutions include:
- Repeating synthesis under inert atmospheres to exclude oxidation byproducts.
- Using deuterated solvents (e.g., DMSO-d₆) for consistent NMR referencing .
- Single-crystal X-ray diffraction to unambiguously assign structures .
Q. How is single-crystal X-ray diffraction applied to confirm the structure of this compound derivatives?
SHELX programs (e.g., SHELXL) are widely used for refinement. Key steps:
- Data collection at low temperatures (e.g., 208 K) to reduce thermal motion.
- Resolution of twinning or disorder via iterative refinement.
- Validation using R factors (e.g., R = 0.054 in related pyrido-pyrimidines) .
Q. What methodologies are employed to design and evaluate bioactive derivatives of this compound?
- Structural Modification : Introducing substituents (e.g., methoxy, alkyl chains) to enhance solubility or target affinity .
- Biological Assays : Testing kinase inhibition or antimicrobial activity via in vitro assays (e.g., MIC determinations).
- Docking Studies : Using software like AutoDock to predict binding modes with target proteins (e.g., kinases) .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting solubility data across studies?
Solubility variations may stem from differing substituents (e.g., hydrophilic groups in water-soluble furopyrimidines) . Systematic studies using standardized solvents (e.g., PBS, DMSO) and techniques like HPLC solubility profiling are recommended.
Q. What causes variability in reaction yields for N-aryl derivatives, and how is this mitigated?
Yield disparities (e.g., 63%–82% in aryl aminations ) often relate to:
- Electron-deficient vs. electron-rich aryl amines.
- Competing side reactions (e.g., hydrolysis of chloropyrimidine). Mitigation includes optimizing base strength (e.g., K₂CO₃ vs. Et₃N) and protecting-group strategies .
Methodological Best Practices
Q. What safety protocols are critical during synthesis?
- Use gloves, masks, and fume hoods to handle chlorinated intermediates.
- Neutralize acidic/basic waste before disposal .
Q. How are computational tools integrated with experimental data for derivative design?
- DFT Calculations : Predict electronic effects of substituents on reactivity.
- Molecular Dynamics : Simulate solubility or membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
